3-(Cyclopentylmethyl)piperidine hydrochloride
Overview
Description
3-(Cyclopentylmethyl)piperidine hydrochloride is a chemical compound belonging to the class of piperidine derivatives. It is characterized by a cyclic structure and is commonly used in various scientific research applications. The compound is known for its potential therapeutic and toxic effects, making it a subject of extensive study in the fields of chemistry, biology, and medicine.
Mechanism of Action
Target of action
For instance, piperine has been shown to interact with central nervous system, cardiovascular system, and gastrointestinal tract .
Mode of action
Piperine, a related compound, has been shown to exhibit antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities .
Biochemical pathways
Piperine has been found to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc .
Result of action
Piperine has been found to inhibit cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopentylmethyl)piperidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the hydrogenation of pyridine derivatives using palladium or rhodium catalysts . The reaction conditions often involve high pressure and temperature to facilitate the formation of the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopentylmethyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of metal catalysts.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium or rhodium catalysts.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperidine ring .
Scientific Research Applications
3-(Cyclopentylmethyl)piperidine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including its use in drug development for neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler analog with a six-membered ring containing one nitrogen atom.
Piperazine: Contains two nitrogen atoms in a six-membered ring, often used in pharmaceuticals.
Pyridine: A six-membered aromatic ring with one nitrogen atom, used as a precursor in the synthesis of piperidine derivatives
Uniqueness
3-(Cyclopentylmethyl)piperidine hydrochloride is unique due to its specific cyclic structure and the presence of a cyclopentylmethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
3-(cyclopentylmethyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N.ClH/c1-2-5-10(4-1)8-11-6-3-7-12-9-11;/h10-12H,1-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVCIKDQAWCCOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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